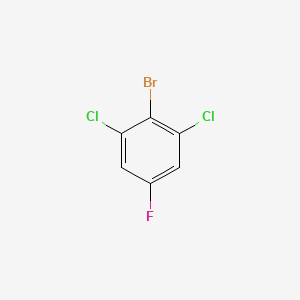

2-Bromo-1,3-dichloro-5-fluorobenzene

Description

Properties

IUPAC Name |

2-bromo-1,3-dichloro-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-6-4(8)1-3(10)2-5(6)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXAPJFZNJFFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611326 | |

| Record name | 2-Bromo-1,3-dichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263333-82-0 | |

| Record name | 2-Bromo-1,3-dichloro-5-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263333820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1,3-dichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,3-dichloro-5-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-1,3-dichloro-5-fluorobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B738PS7GSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Bromo-1,3-dichloro-5-fluorobenzene IUPAC name

An In-Depth Technical Guide to 2-Bromo-1,3-dichloro-5-fluorobenzene: A Versatile Synthon for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While specific documented applications for this exact isomer are emerging, its structural motifs are emblematic of a class of reagents crucial for the development of complex molecular architectures. This document will delve into its properties, plausible synthetic routes based on established chemical principles, and its expected reactivity in key transformations, providing researchers, scientists, and drug development professionals with a foundational understanding of its utility.

Introduction: The Strategic Importance of Polysubstituted Fluorobenzenes

The IUPAC name for the compound with CAS Number 263333-82-0 is This compound . It is also known by synonyms such as 4-Bromo-3,5-dichlorofluorobenzene and 2,6-dichloro-4-fluorobromobenzene.[1] This molecule belongs to the family of polysubstituted fluorobenzenes, which are highly valued synthons in the field of drug discovery. The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[2][3][4][5]

The specific arrangement of three different halogen atoms on the benzene ring of this compound offers a nuanced reactivity profile. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in common cross-coupling reactions, allowing for selective functionalization. This differential reactivity is a key feature that enables its use as a scaffold for the sequential introduction of diverse chemical moieties.

Physicochemical and Spectroscopic Characterization

A precise understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and for quality control.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 4-Bromo-3,5-dichlorofluorobenzene, 2,6-dichloro-4-fluorobromobenzene | [1] |

| CAS Number | 263333-82-0 | |

| Molecular Formula | C₆H₂BrCl₂F | [1] |

| Molecular Weight | 243.89 g/mol | [1] |

| Appearance | White to Yellow Solid |

Spectroscopic Analysis (Predicted)

While a publicly available, peer-reviewed spectrum for this specific compound is not readily accessible, its ¹H and ¹³C NMR spectra can be predicted based on established principles and data from analogous structures.

-

¹H NMR Spectroscopy : The spectrum is expected to be simple, showing a single resonance for the two equivalent aromatic protons. Due to coupling with the adjacent fluorine atom, this signal would likely appear as a doublet. The chemical shift would be in the aromatic region, typically between 7.0 and 7.5 ppm.

-

¹³C NMR Spectroscopy : Due to molecular symmetry, four distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum. The carbon atoms attached to the halogens will show characteristic chemical shifts and may exhibit C-F coupling.

-

C-F: The carbon atom directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF), typically in the range of 240-260 Hz.

-

C-Br and C-Cl: The carbons bonded to bromine and chlorine will have distinct chemical shifts.

-

C-H: The two equivalent protonated carbons will show a single resonance, which will also be split into a doublet due to coupling with the fluorine atom (²JCF).

-

The quaternary carbons will also exhibit smaller couplings to the fluorine atom.

-

Synthesis Strategies for this compound

Detailed, peer-reviewed synthetic procedures specifically for this compound are not widely published. However, a robust and industrially scalable synthetic route can be proposed based on the well-established Sandmeyer reaction, a cornerstone of aromatic chemistry for converting anilines to aryl halides. This proposed method leverages the synthesis of the closely related isomer, 5-bromo-1,3-dichloro-2-fluorobenzene, as a template.[6][7][8][9]

Proposed Synthetic Protocol: Sandmeyer Reaction

The logical precursor for a Sandmeyer synthesis would be 2,6-dichloro-4-fluoroaniline. The reaction proceeds in two main stages: diazotization of the aniline followed by a copper-catalyzed displacement of the diazonium group.

Caption: Proposed Sandmeyer reaction pathway for the synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed):

-

Diazotization:

-

Suspend 2,6-dichloro-4-fluoroaniline in an aqueous solution of hydrobromic acid (HBr). The acid serves both as the reaction medium and a source of bromide ions.

-

Cool the suspension to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). The dropwise addition allows for careful control of the exothermic reaction.

-

Stir the mixture for 30-60 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. CuBr acts as the catalyst for the substitution of the diazonium group with bromide.

-

Slowly add the cold diazonium salt solution to the CuBr solution. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) to drive the reaction to completion, as indicated by the cessation of gas evolution.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with water, aqueous sodium bicarbonate (to remove excess acid), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

-

Reactivity and Key Applications in Organic Synthesis

The primary utility of this compound in organic synthesis stems from the high reactivity of the C-Br bond, which allows for selective functionalization in the presence of the more robust C-Cl bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[10][11][12] In this reaction, the C-Br bond of this compound would selectively react with an organoboron reagent in the presence of a palladium catalyst and a base.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound, the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

-

Heat the mixture (e.g., 80-100 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product via standard methods.

Causality in Protocol Design:

-

Catalyst Choice: The choice of palladium catalyst and ligand is crucial. Ligands like triphenylphosphine (PPh₃) are standard, but more electron-rich and bulky phosphines can improve catalytic activity for challenging substrates.

-

Base and Solvent: The base is required to activate the boronic acid for transmetalation. The choice of base and solvent can significantly impact reaction rates and yields.

Grignard Reagent Formation and Subsequent Reactions

The C-Br bond can also be used to form an organometallic intermediate, such as a Grignard reagent. This powerful nucleophile can then react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Protocol for Grignard Reagent Formation:

-

Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).

-

Place magnesium turnings in a flask with a crystal of iodine (to activate the magnesium surface).

-

Add anhydrous diethyl ether or tetrahydrofuran (THF).

-

Slowly add a solution of this compound in the anhydrous solvent. The reaction is often initiated with gentle heating.

-

Once the Grignard reagent has formed (indicated by the disappearance of the magnesium), it can be reacted in situ with an electrophile (e.g., an aldehyde, ketone, or CO₂).

Critical Consideration: The absolute requirement for anhydrous conditions cannot be overstated. Any trace of water will quench the Grignard reagent.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Specific target organ toxicity | H335: May cause respiratory irritation |

(Data sourced from supplier safety information)[6]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[9]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable, albeit not yet widely documented, building block for organic synthesis. Its key strengths lie in the differential reactivity of its halogen substituents and the presence of a fluorine atom, a feature highly sought after in medicinal chemistry. While specific applications are still emerging in the literature, its utility can be confidently predicted in key synthetic transformations such as the Suzuki-Miyaura coupling and Grignard reactions. This guide provides a foundational framework for researchers to begin exploring the potential of this versatile synthon in the creation of novel and complex molecules for pharmaceutical and materials science applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 9. CN112010732A - Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound - Google Patents [patents.google.com]

- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. tcichemicals.com [tcichemicals.com]

2-Bromo-1,3-dichloro-5-fluorobenzene CAS number

An In-depth Technical Guide to 2-Bromo-1,3-dichloro-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of this compound (CAS No. 263333-82-0), a key halogenated intermediate in modern synthetic chemistry. We will explore its fundamental physicochemical properties, delve into established synthesis methodologies with mechanistic considerations, and analyze its chemical reactivity, which is crucial for its role as a versatile building block. The discussion will highlight its strategic applications, particularly in the fields of pharmaceutical and agrochemical development, where the introduction of a fluorinated aromatic scaffold is often a critical design element. This document consolidates field-proven insights, detailed experimental protocols, and essential safety information to serve as a practical resource for laboratory scientists and process chemists.

This compound is a polysubstituted aromatic compound whose utility is derived from the distinct chemical reactivity of its three different halogen atoms. This differential reactivity allows for selective, stepwise functionalization, making it a valuable synthon for constructing complex molecular architectures.

Synonyms: 4-Bromo-3,5-dichlorofluorobenzene, 2,6-dichloro-4-fluorobromobenzene[1][2]

Physicochemical and Spectroscopic Data

The physical and chemical properties of a compound are foundational to its handling, reaction setup, and purification. The data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₂BrCl₂F | [1][2][3] |

| Molecular Weight | 243.89 g/mol | [1][2] |

| Physical Form | White to Yellow Solid | |

| IUPAC Name | This compound | [2] |

| InChI Key | OSXAPJFZNJFFJS-UHFFFAOYSA-N | [3] |

| Storage Temperature | Room Temperature | |

| Purity | Typically ≥98% |

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzenes like this compound often relies on classic aromatic chemistry, where the directing effects of existing substituents are leveraged to achieve the desired regiochemistry. A common and industrially scalable approach for similar compounds involves a Sandmeyer-type reaction from a strategically substituted aniline precursor.

While a specific, detailed synthesis for the 2-bromo isomer is not extensively published, a logical and well-established pathway can be extrapolated from known syntheses of its isomers, such as 5-bromo-1,3-dichloro-2-fluorobenzene.[4] This process typically begins with a suitable aniline, which undergoes diazotization followed by a copper-catalyzed halogen exchange.

A plausible synthetic pathway is outlined below:

Caption: Plausible synthesis via Sandmeyer reaction.

Causality Behind the Method:

-

Starting Material Choice: The selection of the aniline precursor is critical. The existing substituents (Cl, F) guide the subsequent bromination step to the correct position and are stable under diazotization conditions.

-

Diazotization: The conversion of the amine group (-NH₂) to a diazonium salt (-N₂⁺) creates an excellent leaving group (N₂ gas). Using a strong, non-nucleophilic acid like sulfuric acid prevents unwanted side reactions.[4]

-

Sandmeyer Reaction: This is a robust and high-yielding method for introducing a halogen (in this case, bromine via CuBr) onto an aromatic ring by displacing the diazonium group.[4] The use of a copper(I) salt catalyst is essential for the radical-transfer mechanism of this reaction.

Chemical Reactivity and Synthetic Utility

The primary value of this compound in drug discovery lies in the differential reactivity of its halogen substituents. This allows chemists to perform sequential, site-selective modifications. The reactivity hierarchy is governed by both the carbon-halogen bond strength (C-Br < C-Cl < C-F) and the electronic environment of the ring.

Hierarchy of Reactivity:

-

Bromine (Position 2): The C-Br bond is the weakest among the halogens present. This makes it the primary site for:

-

Metal-Halogen Exchange: Rapid reaction with organolithium reagents (e.g., n-BuLi, t-BuLi) to form a lithiated intermediate.

-

Palladium-Catalyzed Cross-Coupling: The preferred site for reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings.

-

-

Chlorine (Positions 1, 3): The C-Cl bonds are stronger than C-Br but can be activated for cross-coupling reactions under more forcing conditions (e.g., using specialized ligands or higher temperatures) after the bromine has been functionalized.

-

Fluorine (Position 5): The C-F bond is the strongest and is generally unreactive in cross-coupling reactions. It primarily serves as a stable substituent that modulates the electronic properties (pKa, lipophilicity) of the final molecule. It can, however, participate in nucleophilic aromatic substitution (SNAᵣ) if the ring is sufficiently activated.

Caption: Reactivity hierarchy of halogen sites.

Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[5] Compounds like this compound serve as scaffolds to introduce a fluorinated phenyl ring into a larger molecule.

-

Metabolic Blocking: The strong C-F bond can block sites on the aromatic ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[5]

-

Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Binding Interactions: The highly polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions with protein targets, potentially increasing the potency of the drug.

This building block is particularly relevant for the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapies where precise molecular tuning is required.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general, self-validating procedure for the selective functionalization at the bromine position, a common first step in a multi-step synthesis.

Objective: To couple this compound with a generic boronic acid (e.g., 4-methoxyphenylboronic acid) to demonstrate site-selectivity.

Materials:

-

This compound (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

-

2M Sodium Carbonate (Na₂CO₃) aqueous solution (3.0 equiv)

-

1,4-Dioxane or Toluene/Ethanol mixture

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.03 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the palladium catalyst is oxygen-sensitive.

-

Solvent and Base Addition: Add the solvent (e.g., 1,4-Dioxane) followed by the 2M Na₂CO₃ solution via syringe.

-

Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Validation: Purify the crude product by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure coupled product. The structure and purity should be validated by ¹H NMR, ¹³C NMR, and Mass Spectrometry, which will confirm the selective replacement of bromine.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[6]

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[7]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery and complex molecule synthesis. Its value is rooted in the predictable and hierarchical reactivity of its halogen substituents, which provides chemists with a reliable platform for building molecular complexity in a controlled manner. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, allows researchers to fully leverage this versatile building block in the pursuit of novel therapeutics and advanced materials.

References

- 1. This compound - CAS:263333-82-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | C6H2BrCl2F | CID 21198143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs-dev-public.ncats.io]

- 4. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

An In-depth Technical Guide to 2-Bromo-1,3-dichloro-5-fluorobenzene: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1,3-dichloro-5-fluorobenzene (CAS No: 263333-82-0), a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. This document delves into its physicochemical properties, explores synthetic strategies, and elucidates its role in advanced organic synthesis, with a particular focus on its application in cross-coupling reactions. Safety protocols and analytical characterization are also discussed in detail to provide a holistic resource for researchers, scientists, and professionals in drug development. It is important to note that while this guide focuses on the specified regioisomer, publicly available data is limited. Therefore, where appropriate, data from its more extensively studied isomer, 5-Bromo-1,3-dichloro-2-fluorobenzene (CAS No: 17318-08-0), is presented for comparative and contextual purposes.

Introduction and Chemical Identity

This compound is a polysubstituted aromatic compound featuring a unique arrangement of four different halogen atoms on a benzene ring. This substitution pattern imparts specific steric and electronic properties, making it a valuable intermediate for introducing complex functionalities in the synthesis of novel organic molecules. The presence of bromine, chlorine, and fluorine atoms offers multiple, distinct reaction sites for further chemical transformations.

Molecular Structure and Properties

The structural and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Bromo-3,5-dichlorofluorobenzene, 2,6-dichloro-4-fluorobromobenzene | N/A |

| CAS Number | 263333-82-0 | N/A |

| Molecular Formula | C₆H₂BrCl₂F | N/A |

| Molecular Weight | 243.89 g/mol | N/A |

| Appearance | White to yellow solid | N/A |

Note: Due to limited available data for the title compound, some physical properties like boiling point and density are not listed. For the related isomer, 5-Bromo-1,3-dichloro-2-fluorobenzene, the boiling point is reported as 234°C and the density as 1.823 g/cm³[1].

Synthesis of Halogenated Benzene Scaffolds

A plausible, though not experimentally verified, synthetic route for a related isomer is outlined below. This process typically involves diazotization of an aniline precursor followed by a copper-catalyzed halogen exchange.

Exemplar Synthetic Protocol (for 5-Bromo-1,3-dichloro-2-fluorobenzene)

A patented method for producing 5-bromo-1,3-dichloro-2-fluorobenzene involves the diazotization of 3,5-dichloro-4-fluoroaniline in the presence of sulfuric acid, followed by reaction with cuprous bromide in hydrobromic acid[2].

Step 1: Diazotization

-

Dissolve 3,5-dichloro-4-fluoroaniline in sulfuric acid to form the ammonium salt.

-

Introduce the ammonium salt solution and a sodium nitrite aqueous solution simultaneously into a tubular reactor to form the diazonium salt intermediate. The use of a tubular reactor can improve reaction stability and yield by minimizing side reactions[2].

Step 2: Sandmeyer Reaction

-

Prepare a solution of cuprous bromide in hydrobromic acid and heat to 100-130 °C.

-

Slowly add the diazonium salt intermediate from the previous step to the heated solution.

-

After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and distillation[2].

Applications in Medicinal Chemistry and Drug Development

Polychlorinated and fluorinated aromatic compounds are crucial building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). The specific arrangement of halogens in this compound allows for selective functionalization, making it a valuable scaffold for creating libraries of compounds for drug discovery. The bromine atom is particularly useful as it readily participates in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling.

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Therefore, fluorinated building blocks like this compound are of high interest. While specific drug molecules derived from this exact compound are not widely reported, its isomer is known to be an intermediate in the synthesis of isoxazoline derivatives, which have applications as insecticides and acaricides[1].

The Suzuki-Miyaura Coupling: A Cornerstone Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid) and an organohalide[3][4]. This reaction is a powerful tool for the formation of C-C bonds and is widely used in the pharmaceutical industry[5]. The C-Br bond in this compound is the most likely site for oxidative addition to a palladium(0) catalyst, making it the primary handle for this transformation.

General Protocol for Suzuki-Miyaura Coupling

The following is a generalized, self-validating protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.

Materials:

-

Aryl bromide (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

-

In a Schlenk flask, combine the aryl bromide, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

The choice of catalyst, ligand, base, and solvent is crucial and often needs to be optimized for specific substrates to achieve high yields and minimize side products.

Analytical Characterization

The structural elucidation of this compound and its reaction products relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted NMR Spectral Data

¹H NMR: The molecule has two aromatic protons. The proton between the two chlorine atoms (at C4) would be expected to appear as a triplet due to coupling with the fluorine atom and the other proton. The proton adjacent to the fluorine atom (at C6) would likely appear as a doublet of doublets.

¹³C NMR: Six distinct signals are expected in the ¹³C NMR spectrum. The carbon atoms directly bonded to the halogens will show characteristic chemical shifts and C-F coupling constants. The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹JCF), which is a hallmark of fluorinated aromatic compounds.

Disclaimer: The NMR data described above is a prediction based on established principles and should be confirmed with experimental data.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a valuable, albeit not widely documented, building block for organic synthesis. Its unique halogenation pattern provides chemists with a versatile tool for constructing complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The strategic position of the bromine atom makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of biaryl and heteroaryl compounds. Further research into the specific applications and reaction optimization for this compound will undoubtedly expand its utility in the development of novel chemical entities.

References

An In-Depth Technical Guide to 2-Bromo-1,3-dichloro-5-fluorobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-1,3-dichloro-5-fluorobenzene, a key halogenated aromatic intermediate. We will delve into its structural and physicochemical properties, explore plausible synthetic routes with mechanistic insights, discuss its chemical reactivity and utility in modern organic synthesis, and outline critical safety and handling protocols. This document is designed to serve as a practical resource for professionals leveraging complex building blocks in pharmaceutical and materials science research.

Core Compound Identity and Significance

This compound (CAS No: 263333-82-0 ) is a polysubstituted aromatic compound featuring a strategic arrangement of four different halogen atoms.[1] This substitution pattern is not random; it imbues the molecule with a unique reactivity profile, making it a valuable building block for the synthesis of complex target molecules. The presence of a fluorine atom is particularly noteworthy, as fluorine substitution has become a cornerstone of modern drug discovery for its ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[2] This guide will elucidate the chemical principles that make this compound a versatile tool for synthetic chemists.

Structural and Physicochemical Properties

The precise placement of bromine, chlorine, and fluorine atoms on the benzene ring dictates the compound's reactivity. The bromine atom, being the most labile of the halogens present (excluding fluorine) under many cross-coupling and metal-halogen exchange conditions, typically serves as the primary reactive handle for synthetic transformations.

Chemical Structure

The IUPAC name, this compound, defines the substitution pattern on the aromatic ring.[1]

Caption: Chemical structure of this compound.

Physicochemical Data

Quantitative experimental data for this specific isomer is not widely published. The table below consolidates available information primarily from computational sources and chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Bromo-3,5-dichlorofluorobenzene | [1] |

| CAS Number | 263333-82-0 | [1] |

| Molecular Formula | C₆H₂BrCl₂F | [1][3] |

| Molecular Weight | 243.88 g/mol | [1][4] |

| Physical Form | Pale-yellow to Brown Solid or Liquid (Isomer Data) | [5] |

| Boiling Point | 234 °C (Isomer Data: 5-Bromo-1,3-dichloro-2-fluorobenzene) | [6] |

| Density | 1.823 g/cm³ (Isomer Data: 5-Bromo-1,3-dichloro-2-fluorobenzene) | [6] |

| InChIKey | OSXAPJFZNJFFJS-UHFFFAOYSA-N | [3] |

Note: Experimental data such as boiling point and density are for the closely related isomer 5-Bromo-1,3-dichloro-2-fluorobenzene (CAS: 17318-08-0) and should be considered indicative only.

Synthesis Pathway and Mechanistic Rationale

The synthesis of polyhalogenated benzenes often relies on well-established transformations of aromatic amines, such as the Sandmeyer reaction. While a specific protocol for this compound is not detailed in the provided search results, a highly plausible route can be designed based on the synthesis of its isomers, such as 5-bromo-1,3-dichloro-2-fluorobenzene.[7][8]

A logical precursor would be 2,6-dichloro-4-fluoroaniline . The synthesis would proceed via diazotization of the aniline followed by a bromo-de-diazoniation reaction.

Caption: Proposed synthetic workflow via Sandmeyer reaction.

Representative Experimental Protocol

The following protocol is adapted from established procedures for analogous Sandmeyer reactions.[7][8]

Step 1: Diazotization of 2,6-dichloro-4-fluoroaniline

-

In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,6-dichloro-4-fluoroaniline (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~5.0 eq).

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath. The aniline salt may precipitate, which is expected.

-

Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the internal temperature is maintained below 5 °C. Causality: This low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.

-

Stir the reaction mixture for an additional 30-60 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

Step 2: Copper-Catalyzed Bromo-de-diazoniation

-

In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous hydrobromic acid (48%).

-

Heat this catalyst solution to the target reaction temperature (typically between 50-100 °C, optimization may be required).

-

Slowly add the cold diazonium salt solution from Step 1 to the hot copper bromide solution. Causality: The controlled addition is a safety measure to manage the vigorous evolution of nitrogen gas that drives the reaction forward.

-

After the addition is complete, maintain the reaction at temperature for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature. The crude product, an organic oil or solid, will separate.

-

Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via vacuum distillation or column chromatography to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound lies in the differential reactivity of its carbon-halogen bonds, which allows for selective functionalization.

-

C-Br Bond: This is the most reactive site for forming organometallic reagents (via metal-halogen exchange with organolithium or Grignard reagents) and for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira).[9]

-

C-Cl Bonds: These bonds are significantly less reactive than the C-Br bond in cross-coupling reactions, allowing the bromine to be selectively replaced while the chlorines remain as directing groups or for subsequent, more forceful, transformations.

-

C-F Bond: This bond is generally inert to the conditions used to functionalize the C-Br and C-Cl bonds, making it a stable substituent that modulates the electronic properties of the final molecule.

Caption: Key synthetic transformations utilizing the C-Br bond.

This selective reactivity makes it an ideal scaffold in drug discovery, where a core can be elaborated in a stepwise fashion to build a library of analogues for structure-activity relationship (SAR) studies.

Spectroscopic Characterization (Expected)

While experimental spectra are not provided in the search results, the structure allows for clear predictions of its key spectroscopic features.

-

¹H NMR: The spectrum would show two signals in the aromatic region (approx. 7.0-8.0 ppm). One proton is between two chlorine atoms and a bromine, and the other is between a chlorine and a fluorine. Both would appear as doublets due to coupling with the ¹⁹F nucleus.

-

¹⁹F NMR: A single resonance would be observed, split into a triplet by the two ortho protons (if coupling constants are similar) or a doublet of doublets.

-

¹³C NMR: Six distinct signals for the aromatic carbons would be expected. The chemical shifts would be significantly influenced by the attached halogens.

-

Mass Spectrometry: The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and two chlorine atoms (³⁵Cl/³⁷Cl, ~3:1 ratio), leading to a complex but predictable cluster of peaks that can confirm the elemental composition.

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling.

GHS Hazard Classification

The compound is classified with the following hazards:[1]

| Hazard Code | Statement | Class |

| H315 | Causes skin irritation | Skin Irrit. 2 |

| H319 | Causes serious eye irritation | Eye Irrit. 2 |

| H335 | May cause respiratory irritation | STOT SE 3 |

| H302 | Harmful if swallowed (Potential) | Acute Tox. 4 |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10] Ensure eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[11]

Conclusion

This compound is a highly functionalized synthetic building block with significant potential in pharmaceutical and agrochemical research. Its value is derived from the differential reactivity of its halogen substituents, particularly the versatile C-Br bond, which allows for selective and directed molecular elaboration. A thorough understanding of its properties, synthetic pathways, and handling requirements, as outlined in this guide, is essential for its safe and effective application in the laboratory.

References

- 1. This compound | C6H2BrCl2F | CID 21198143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. GSRS [gsrs-dev-public.ncats.io]

- 4. 1-Bromo-2,5-dichloro-3-fluorobenzene | C6H2BrCl2F | CID 618513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromo-1,3-dichloro-2-fluorobenzene | 17318-08-0 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 8. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 9. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-1,3-dichloro-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-1,3-dichloro-5-fluorobenzene, a halogenated aromatic compound of interest in synthetic chemistry. This document is intended to serve as a technical resource for professionals in research and development, particularly those engaged in pharmaceutical and agrochemical synthesis.

Introduction: The Significance of Halogenated Benzene Derivatives

Halogenated benzene rings are fundamental building blocks in the synthesis of a vast array of complex organic molecules. The specific arrangement and nature of the halogen substituents on the aromatic core profoundly influence the molecule's reactivity, lipophilicity, and metabolic stability. These characteristics make them invaluable intermediates in the development of novel therapeutic agents and crop protection chemicals. This compound, with its distinct substitution pattern, presents a unique set of reactive sites, making it a potentially valuable precursor for targeted chemical transformations.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical properties is paramount for its effective use in experimental settings. The following table summarizes the key physicochemical identifiers for this compound.

| Property | Value | Source(s) |

| CAS Number | 263333-82-0 | [1][2][3] |

| Molecular Formula | C₆H₂BrCl₂F | [1][2][3] |

| Molecular Weight | 243.89 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 4-Bromo-3,5-dichlorofluorobenzene, 2,6-dichloro-4-fluorobromobenzene | [2] |

| Physical Form | White to Yellow Solid | [1] |

| Storage Temperature | Room Temperature | [1] |

Note on Data Availability: While the fundamental identifiers for this compound are well-established, specific experimental data for properties such as melting point, boiling point, density, and solubility are not consistently available in publicly accessible databases. Researchers should exercise caution and verify these properties experimentally before use.

Synthesis and Reactivity

The synthesis of polysubstituted benzene rings often involves multi-step sequences. While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed literature, the synthesis of its isomer, 5-Bromo-1,3-dichloro-2-fluorobenzene, often proceeds via a Sandmeyer reaction from a corresponding aniline precursor. A similar approach, starting from a suitably substituted aniline, could be a viable synthetic route.

The reactivity of this compound is dictated by the electronic effects of its halogen substituents. The bromine atom, being the most labile of the halogens in many cross-coupling reactions, is the likely site for transformations such as Suzuki, Stille, or Negishi couplings to form new carbon-carbon bonds. The chlorine and fluorine atoms, being more strongly bound to the aromatic ring, would require more forcing conditions to react. The electron-withdrawing nature of the halogens also deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, should a suitable leaving group be present.

Illustrative Synthetic Workflow (Hypothetical)

The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of a halogenated benzene derivative, which could be conceptually applied to this compound.

Caption: A conceptual workflow for the synthesis and functionalization of this compound.

Analytical Characterization

The structural elucidation of this compound would rely on a combination of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the substitution pattern, the proton NMR spectrum is expected to be complex, showing signals in the aromatic region, with couplings to the fluorine atom.

-

¹³C NMR: The carbon spectrum would provide information on the number of unique carbon environments.

-

¹⁹F NMR: This would show a characteristic signal for the single fluorine atom, with couplings to adjacent protons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-H, C-C, C-Br, C-Cl, and C-F bonds.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which is often characteristic for halogenated compounds due to isotopic distributions.

Analytical Workflow

The following diagram outlines a typical workflow for the analytical characterization of a synthesized organic compound like this compound.

Caption: A standard workflow for the analytical confirmation of this compound.

Safety and Handling

This compound is classified as a hazardous substance. The following hazard statements have been associated with it:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Applications in Research and Development

While specific applications for this compound are not extensively documented, its structural motifs are commonly found in molecules of pharmaceutical and agrochemical interest. The strategic placement of three different halogens offers a versatile platform for selective functionalization, allowing for the introduction of various pharmacophores. The fluorine atom, in particular, is a common feature in modern drug design, as it can enhance metabolic stability, binding affinity, and bioavailability.

Conclusion

References

2-Bromo-1,3-dichloro-5-fluorobenzene solubility data

An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-1,3-dichloro-5-fluorobenzene

This guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS: 263333-82-0). Recognizing the absence of publicly available quantitative solubility data for this compound, this document serves as a detailed procedural whitepaper for researchers, process chemists, and drug development professionals. We will delve into the theoretical underpinnings of solubility for this specific molecular structure and provide field-proven, step-by-step protocols for its empirical determination.

Introduction: The "Why" of Solubility

This compound is a halogenated aromatic compound. Such structures are common building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The success of any synthetic route or formulation process hinges on the compound's solubility. Poor solubility can lead to significant challenges, including:

-

In Drug Discovery: Unreliable results in biological assays, underestimated toxicity, and poor bioavailability, ultimately increasing development costs and the risk of late-stage failure.[3][4][5]

-

In Process Chemistry: Difficulties in reaction work-ups, purification, and crystallization, impacting yield, purity, and scalability.

This guide provides the necessary protocols to generate the robust solubility data required to mitigate these risks.

Physicochemical Profile and Theoretical Context

Understanding the fundamental properties of a compound is the first step in predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 263333-82-0 | [6][7] |

| Molecular Formula | C₆H₂BrCl₂F | [1][6] |

| Molecular Weight | 243.88 g/mol | [6] |

| Physical Form | White to Yellow Solid | |

| Boiling Point | ~234 °C at 760 mmHg (Data for isomer 17318-08-0) | [1][2] |

| Density | ~1.823 g/cm³ (Data for isomer 17318-08-0) | [1][2] |

| InChI Key | OSXAPJFZNJFFJS-UHFFFAOYSA-N | [6] |

Causality Behind Expected Solubility: The structure—a benzene ring heavily substituted with electronegative halogens—governs its solubility. The molecule is non-polar and hydrophobic. The high degree of halogenation makes it dense and solid at room temperature.[8] Based on the principle of "like dissolves like," we can predict:

-

Low Aqueous Solubility: The compound lacks hydrogen bond donors or acceptors, making it poorly soluble in water and other polar protic solvents.

-

Higher Solubility in Organic Solvents: It is expected to be more soluble in non-polar organic solvents (e.g., hexane, toluene) and polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran, acetone) that can engage in dipole-dipole interactions.

Given its likely role as a synthetic intermediate, determining its solubility in common reaction and purification solvents is paramount.

Part 1: Thermodynamic "Equilibrium" Solubility Determination

Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent at a specific temperature and pressure. It represents the point of saturation where the dissolved compound is in equilibrium with its solid phase.[9] The "shake-flask" method is the universally recognized gold standard for determining this value due to its reliability and directness.[10][11]

Experimental Protocol: Modified Shake-Flask Method

This protocol is designed to accurately measure the solubility of this compound.

Step 1: Preparation 1.1. Select a range of relevant solvents for testing (e.g., Water, pH 7.4 Phosphate-Buffered Saline (PBS), Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene). 1.2. Prepare a series of 20 mL glass vials with PTFE-lined screw caps. 1.3. Accurately weigh an excess amount of this compound into each vial. An "excess" ensures that undissolved solid remains at the end of the experiment, which is critical for achieving saturation.[11] A starting point of ~20-50 mg per 5 mL of solvent is recommended.

Step 2: Equilibration 2.1. Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial. 2.2. Seal the vials tightly. 2.3. Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C). 2.4. Agitate the slurries for a minimum of 24 hours. This extended time is crucial for poorly soluble compounds to ensure true thermodynamic equilibrium is reached.[3][5] For some compounds, 48-72 hours may be necessary; this should be validated by taking measurements at multiple time points (e.g., 24h, 48h) to see if the concentration has plateaued.

Step 3: Phase Separation 3.1. After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. 3.2. Carefully withdraw a sample of the supernatant using a pipette. It is critical not to disturb the solid material at the bottom. 3.3. To remove any remaining microscopic particles, filter the supernatant through a 0.45 µm PTFE syringe filter into a clean analysis vial. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) and sample the supernatant.[4]

Step 4: Quantification (HPLC-UV) 4.1. Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., Acetonitrile) at a known high concentration (e.g., 1 mg/mL). 4.2. Create a series of calibration standards by serially diluting the stock solution. 4.3. Analyze the calibration standards and the filtered samples by a validated HPLC-UV method. 4.4. Plot a calibration curve of UV absorbance versus concentration for the standards. 4.5. Use the equation of the line from the calibration curve to determine the concentration of the compound in the experimental samples. This concentration is the thermodynamic solubility.[9]

Workflow Diagram: Thermodynamic Solubility

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 6. This compound | C6H2BrCl2F | CID 21198143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - CAS:263333-82-0 - Sunway Pharm Ltd [3wpharm.com]

- 8. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

Navigating the Spectral Maze: An In-depth Technical Guide to the NMR Analysis of 2-Bromo-1,3-dichloro-5-fluorobenzene

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. For complex polyhalogenated aromatic compounds such as 2-bromo-1,3-dichloro-5-fluorobenzene, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical tool. This in-depth guide provides a comprehensive technical overview of the ¹H, ¹³C, and ¹⁹F NMR spectral analysis of this compound, offering field-proven insights and methodologies for accurate characterization.

The Structural Landscape of this compound

This compound is a substituted benzene ring with a unique arrangement of five halogen atoms. This substitution pattern leads to a distinct electronic environment for each of the remaining two protons and six carbons, as well as the single fluorine atom. Understanding the interplay of the inductive and resonance effects of these halogens is critical to interpreting the resulting NMR spectra.

The bromine and chlorine atoms are primarily electron-withdrawing through induction, while fluorine exhibits both strong inductive withdrawal and a notable resonance effect. These competing influences dictate the chemical shifts and coupling constants observed in the NMR spectra.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring.

Key Features:

-

Chemical Shifts (δ): The chemical shifts of aromatic protons are significantly influenced by the nature of the substituents on the ring.[1] Electron-withdrawing groups, such as halogens, generally cause a downfield shift (higher ppm values) of the proton signals compared to unsubstituted benzene (δ ≈ 7.3 ppm).[1] The precise chemical shifts of the two protons in this compound will depend on their position relative to the five halogen substituents.

-

Splitting Patterns (Multiplicity): The two protons will exhibit spin-spin coupling to each other (homonuclear coupling) and to the fluorine atom (heteronuclear coupling). This will result in complex multiplets for each proton signal. The coupling between the two protons, likely a meta-coupling (⁴JHH), will be relatively small. The coupling to the fluorine atom (JHF) will be more significant and will depend on the number of bonds separating the proton and the fluorine.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.0 - 7.5 | Doublet of doublets (dd) or more complex multiplet | ⁴JHH, ⁴JHF |

| H-6 | 7.0 - 7.5 | Doublet of doublets (dd) or more complex multiplet | ⁴JHH, ³JHF |

Note: The exact chemical shifts and coupling constants require experimental determination or can be more accurately predicted using specialized software.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display six distinct signals, one for each of the six unique carbon atoms in the benzene ring.

Key Features:

-

Chemical Shifts (δ): Aromatic carbons typically resonate in the range of δ 110-160 ppm.[1] The chemical shifts of the carbons in this compound will be heavily influenced by the directly attached halogen atoms. Carbons bonded to the electronegative halogens will be deshielded and appear at a lower field.

-

Carbon-Fluorine Coupling (JCF): The fluorine atom will couple with the carbon atoms, leading to splitting of the carbon signals. The magnitude of the coupling constant (JCF) is dependent on the number of bonds between the carbon and fluorine atoms, with one-bond couplings (¹JCF) being the largest.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constants (J, Hz) |

| C-1 | 130 - 140 | Doublet | ²JCF |

| C-2 | 115 - 125 | Doublet | ³JCF |

| C-3 | 130 - 140 | Doublet | ²JCF |

| C-4 | 110 - 120 | Doublet | ³JCF |

| C-5 | 155 - 165 | Doublet | ¹JCF |

| C-6 | 110 - 120 | Doublet | ²JCF |

Note: The predicted chemical shifts are estimates. The actual values can vary based on solvent and other experimental conditions.

Predicted ¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum provides a direct window into the electronic environment of the fluorine atom and is a powerful tool for the analysis of fluorinated compounds.[2]

Key Features:

-

Chemical Shift (δ): Fluorine-19 NMR has a very wide chemical shift range, making it highly sensitive to subtle changes in the molecular structure.[1][2] For fluorobenzenes, the chemical shifts are typically observed in the range of -100 to -130 ppm relative to a standard such as CFCl₃. The exact chemical shift of the fluorine in this compound will be influenced by the other halogen substituents.

-

Splitting Patterns (Multiplicity): The single fluorine signal will be split into a multiplet due to coupling with the two aromatic protons. The magnitude of the proton-fluorine coupling constants (JHF) will provide valuable structural information.

Predicted ¹⁹F NMR Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹⁹F | -100 to -130 | Triplet of triplets (tt) or more complex multiplet | ³JHF, ⁴JHF |

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent can influence chemical shifts.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is homogeneous and free of any particulate matter.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for the ¹H, ¹³C, and ¹⁹F nuclei.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope. Inverse-gated decoupling can be used for quantitative analysis.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Proton decoupling may be employed to simplify the spectrum, but the coupled spectrum provides valuable JHF information.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

Logical Relationships in Spectral Analysis

The interpretation of the NMR spectra of this compound relies on a logical workflow that connects the different spectral data to the molecular structure.

Caption: Workflow for the NMR-based structural elucidation of this compound.

Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive NMR spectral analysis of this compound requires a synergistic approach, integrating data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy. While direct experimental data remains the gold standard, a thorough understanding of the fundamental principles of NMR, including substituent effects and spin-spin coupling, allows for a robust prediction and interpretation of the spectral features. For researchers and professionals in drug development and materials science, mastering these analytical techniques is essential for the confident structural assignment of complex halogenated aromatic compounds.

References

Synthesis of 2-Bromo-1,3-dichloro-5-fluorobenzene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Bromo-1,3-dichloro-5-fluorobenzene, a key halogenated aromatic intermediate in the development of novel pharmaceutical and agrochemical agents. The synthesis leverages a multi-step sequence commencing with the chlorination of 4-fluoroaniline, followed by a Sandmeyer-type bromination. This document delves into the mechanistic underpinnings of each reaction, provides detailed experimental protocols, and presents characterization data for the key intermediates and the final product. The presented pathway is designed to be robust, scalable, and to yield the target compound with high purity.

Introduction: The Significance of Polysubstituted Halogenated Benzenes

Polysubstituted halogenated benzenes are fundamental building blocks in modern organic synthesis. The specific arrangement of different halogen atoms on a benzene ring imparts unique electronic and steric properties to the molecule, making it a versatile scaffold for the construction of complex molecular architectures. This compound, in particular, holds significant potential due to the orthogonal reactivity of its halogen substituents. The bromine atom is amenable to a variety of cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of new carbon-carbon bonds.[1] The chlorine and fluorine atoms, on the other hand, influence the molecule's overall lipophilicity and metabolic stability, crucial parameters in drug design. Its utility as a pharmaceutical intermediate is well-documented, especially in the synthesis of drugs aimed at combating challenging diseases.[1]

This guide will focus on a logical and efficient synthesis of this compound, starting from the readily available 4-fluoroaniline. The chosen pathway emphasizes safety, scalability, and high-yield production of the target compound.

Retrosynthetic Analysis and Pathway Design

A retrosynthetic analysis of the target molecule, this compound, suggests that the bromine atom can be strategically introduced in the final step via a Sandmeyer reaction. This approach is advantageous as it often proceeds with high regioselectivity and yield. The key precursor for this transformation would be 2,6-dichloro-4-fluoroaniline. This intermediate, in turn, can be synthesized from 4-fluoroaniline through a directed chlorination reaction.

The overall synthetic strategy can be visualized as follows:

Caption: Retrosynthetic analysis of this compound.

This two-step approach offers a clear and efficient route to the desired product, utilizing well-established and reliable chemical transformations.

Detailed Synthesis Pathway

The forward synthesis from 4-fluoroaniline to this compound is detailed below.

Step 1: Synthesis of 2,6-Dichloro-4-fluoroaniline

The initial step involves the selective dichlorination of 4-fluoroaniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the fluorine atom, chlorination will occur at both ortho positions.

Reaction:

Caption: Experimental workflow for the synthesis of this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Result |

| ¹H NMR | A singlet or a complex multiplet in the aromatic region, consistent with the single proton on the benzene ring. |

| ¹³C NMR | Six distinct signals in the aromatic region, with chemical shifts influenced by the attached halogens. |

| ¹⁹F NMR | A singlet corresponding to the single fluorine atom. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of C₆H₂BrCl₂F (258.84 g/mol ), with a characteristic isotopic pattern for bromine and chlorine. |

| Gas Chromatography (GC) | A single major peak indicating high purity. |

Safety Considerations

-

Sulfuryl chloride is corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydrobromic acid is a strong, corrosive acid. Handle with extreme care and appropriate PPE.

-

Sodium nitrite is an oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

-

Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Use it immediately in the subsequent reaction step.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has outlined a robust and efficient two-step synthesis of this compound from 4-fluoroaniline. The pathway relies on well-established chlorination and Sandmeyer reactions, providing a reliable method for obtaining this valuable synthetic intermediate in high yield and purity. The detailed experimental protocols and mechanistic explanations are intended to provide researchers and drug development professionals with a practical and scientifically sound approach for the preparation of this and similar polysubstituted halogenated benzenes.

References

Technical Guide: Elucidating the Formation Mechanism of 2-Bromo-1,3-dichloro-5-fluorobenzene

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway and formation mechanism of 2-Bromo-1,3-dichloro-5-fluorobenzene (C₆H₂BrCl₂F), a key halogenated aromatic intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2][3] We will dissect the core principles of electrophilic aromatic substitution, focusing on the critical role of directing groups in determining the reaction's regioselectivity. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. A detailed, validated experimental protocol is provided, alongside a discussion of alternative industrial synthesis strategies.

Introduction: Strategic Importance in Synthesis

This compound, a polysubstituted benzene derivative, serves as a vital structural motif in medicinal chemistry and materials science.[1] The specific arrangement of its halogen substituents—two chlorine atoms, one bromine, and one fluorine—creates a unique electronic and steric profile. This profile allows for highly selective downstream functionalization through reactions such as cross-coupling and nucleophilic substitution, making it an invaluable building block for complex target molecules.[1][3] Understanding the precise mechanism of its formation is paramount for optimizing synthesis, ensuring purity, and enabling scalable production.

Core Mechanism: Electrophilic Aromatic Substitution (EAS)

The principal pathway for the formation of this compound is the direct bromination of 1,3-dichloro-5-fluorobenzene. This reaction is a classic example of Electrophilic Aromatic Substitution (EAS), a fundamental process in organic chemistry.[4][5] The mechanism proceeds through a well-defined, two-step sequence involving the generation of a potent electrophile that attacks the electron-rich aromatic ring.[4]

Step 1: Generation of the Electrophile (Bromonium Ion)

Molecular bromine (Br₂) itself is not sufficiently electrophilic to overcome the aromatic stability of the benzene ring.[4][5] Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is required. The Lewis acid coordinates with one of the bromine atoms, polarizing the Br-Br bond and generating a highly reactive bromonium ion (Br⁺) species.

Reaction: Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻

Step 2: Nucleophilic Attack and Formation of the Sigma (σ) Complex

The π-electron system of the 1,3-dichloro-5-fluorobenzene ring acts as a nucleophile, attacking the electrophilic bromine.[4] This step is the rate-determining step of the reaction, as it temporarily disrupts the ring's aromaticity. The result is the formation of a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma (σ) complex.

Step 3: Deprotonation and Restoration of Aromaticity

In the final, rapid step, a weak base (typically the [FeBr₄]⁻ complex formed in Step 1) abstracts a proton (H⁺) from the carbon atom to which the bromine has bonded. This restores the aromatic π-system, yielding the final product, this compound, and regenerating the Lewis acid catalyst.[4][5]

Figure 1: General mechanism of Electrophilic Aromatic Bromination.

The Crux of the Matter: Regioselectivity